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Compound of Interest

Compound Name: (1R)-(-)-Dimenthyl succinate

Cat. No.: B116862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structure of (1R)-(-)-Dimenthyl succinate. Due to the limited availability of detailed
experimental data for this specific diester, this guide combines verified information with
generalized experimental protocols applicable to its synthesis and characterization.

Chemical Identity and Properties

(1R)-(-)-Dimenthyl succinate, systematically named Bis((1R,2S,5R)-2-isopropyl-5-
methylcyclohexyl) succinate, is the diester formed from succinic acid and two molecules of (-)-
menthol. The incorporation of the chiral (-)-menthol moieties imparts specific stereochemical
properties to the molecule, making it a subject of interest in asymmetric synthesis.

Table 1: Chemical Identifiers and Physical Properties
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Property Value
Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl

IUPAC Name ((. ) propy yley yl)
succinate

Synonyms (-)-Dimenthyl succinate

CAS Number 34212-59-4

Molecular Formula C24H4204

Molecular Weight 394.59 g/mol

Melting Point 62-64 °C

Boiling Point 200-205 °C at 2 mmHg

Table 2: Structural Information
Representation Value

INChl=1S/C24H4204/c1-15(2)19-9-7-17(5)13-
InChl 21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-
10-20(22)16(3)4/h15-22H,7-14H2,1-6H3

CC1CCC(C(C1)OC(=0)CCC(=0)OC2C(C(C)C)
CCC(C2)C)C(C)C

Canonical SMILES

Chemical Structure

(1R)-(-)-Dimenthyl succinate is a chiral molecule due to the presence of two (-)-menthol
groups. The stereochemistry of the menthol moiety is (1R,2S,5R). The succinate core acts as a
linker between these two chiral auxiliaries.

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for (1R)-(-)-Dimenthyl succinate is
not readily available in the public domain. However, its synthesis can be achieved through the
esterification of succinic acid with (-)-menthol. A general experimental protocol based on
standard esterification methods is provided below. One common method is the Fischer-Speier
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esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an
acid catalyst.

General Experimental Protocol: Acid-Catalyzed
Esterification

Materials:

Succinic acid (1.0 equivalent)

e (-)-Menthol (2.2 equivalents)

» Concentrated sulfuric acid (catalytic amount)

o Toluene (as solvent, to facilitate water removal)
o Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

¢ Dichloromethane or diethyl ether (for extraction)
o Hexane (for recrystallization)

Procedure:

» To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add
succinic acid, (-)-menthol, and toluene.

e Add a catalytic amount of concentrated sulfuric acid to the mixture.

¢ Heat the mixture to reflux and continue heating until the theoretical amount of water is
collected in the Dean-Stark trap, indicating the completion of the reaction.

o Allow the reaction mixture to cool to room temperature.
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» Dilute the mixture with dichloromethane or diethyl ether and transfer it to a separatory funnel.

e Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

» Purify the crude product by recrystallization from a suitable solvent system, such as hexane,
to yield pure (1R)-(-)-Dimenthyl succinate as a white solid.

Note: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The
final product should be characterized by spectroscopic methods to confirm its identity and

purity.

Spectroscopic Characterization

Detailed NMR spectroscopic data for (1R)-(-)-Dimenthyl succinate is not currently available in
public spectral databases. The characterization would typically involve *H NMR, 13C NMR, and
IR spectroscopy.

e 1H NMR: The spectrum is expected to be complex due to the presence of the two menthyl
groups. Key signals would include multiplets in the aliphatic region for the cyclohexyl protons
and the succinate methylene protons, as well as doublets for the methyl groups of the
menthyl moiety.

e 13C NMR: The spectrum would show characteristic signals for the carbonyl carbons of the
ester groups (around 170-175 ppm), the carbons of the menthyl groups, and the methylene
carbons of the succinate linker.

¢ IR Spectroscopy: An infrared spectrum for Succinic acid, di-(-)-menthyl ester is available and
would show a strong absorption band around 1730-1750 cm~? corresponding to the C=0
stretching of the ester functional groups.

Applications in Research and Development
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While specific, documented applications of (1R)-(-)-Dimenthyl succinate are sparse, its
structure suggests potential utility as a chiral auxiliary in asymmetric synthesis.[1] (-)-Menthol
and its derivatives are well-established chiral auxiliaries used to control the stereochemical
outcome of chemical reactions.[2][3] The two bulky and stereochemically defined menthyl
groups in (1R)-(-)-Dimenthyl succinate could be leveraged to induce diastereoselectivity in
reactions involving the succinate backbone.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of (1R)-
(-)-Dimenthyl succinate.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b116862?utm_src=pdf-body
https://en.wikipedia.org/wiki/Chiral_auxiliary
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Menthol_Mediated_Diastereoselective_Reactions.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Menthol_as_a_Chiral_Auxiliary_in_Asymmetric_Synthesis.pdf
https://www.benchchem.com/product/b116862?utm_src=pdf-body
https://www.benchchem.com/product/b116862?utm_src=pdf-body
https://www.benchchem.com/product/b116862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Workflow of (1R)-(-)-Dimenthyl Succinate

Reactants:
- Succinic Acid
- (-)-Menthol
- Acid Catalyst
- Toluene

1. Reaction Setup

Esterification Reaction
Reflux with Dean-Stark Trap

2. Cooled Reaction Mixture

Agqueous Workup

3. Neutralization & Washing

(Extraction with Organic Solvent)
Drying of Organic Layer
(e.g., Na2S0O4 or MgS0O4)
Solvent Removal
(Rotary Evaporation)
. Crude Product
Recrystallization
(e.g., from Hexane)

. Isolated Crystals

(1R)-(-)-Dimenthyl Succinate
(Pure Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of (1R)-(-)-Dimenthyl succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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